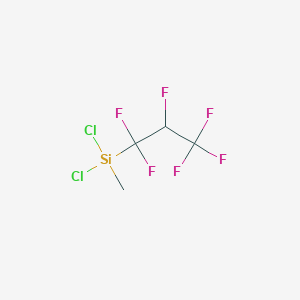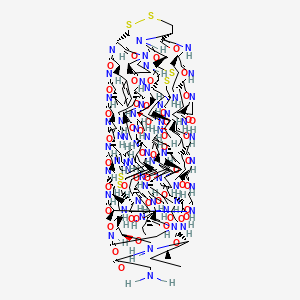
H-Gly-Ile-Gly-D-Asp-D-Pro-Val-D-aThr-Cys(1)-Leu-Lys-D-Ser-Gly-Ala-aIle-D-Cys(2)-His-D-Pro-Val-D-Phe-D-Cys(3)-D-Pro-Arg-D-Arg-Tyr-D-Lys-Gln-D-aIle-Gly-D-aThr-D-Cys(2)-Gly-D-Leu-D-Pro-Gly-D-aThr-Lys-D-Cys(1)-D-Cys(3)-D-Lys-Lys-D-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Human Beta-Defensin 2 is a small antimicrobial peptide that plays a crucial role in the innate immune response. It is produced by epithelial cells and exhibits potent antimicrobial activity against a wide range of pathogens, including Gram-negative bacteria, fungi, and viruses . Human Beta-Defensin 2 is encoded by the DEFB4 gene and is known for its ability to modulate the immune response and maintain homeostasis within the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Human Beta-Defensin 2 can be synthesized chemically using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Recombinant DNA technology is commonly used for the industrial production of Human Beta-Defensin 2. The gene encoding Human Beta-Defensin 2 is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli or Pichia pastoris. The host cells are cultured, and the peptide is expressed, harvested, and purified .
Análisis De Reacciones Químicas
Types of Reactions: Human Beta-Defensin 2 undergoes various chemical reactions, including oxidation and reduction. The peptide contains multiple cysteine residues that form disulfide bonds, which are crucial for its stability and function .
Common Reagents and Conditions:
Major Products: The major product of these reactions is the correctly folded Human Beta-Defensin 2 peptide with its native disulfide bond structure .
Aplicaciones Científicas De Investigación
Human Beta-Defensin 2 has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying protein folding and stability.
Medicine: It has potential therapeutic applications in treating infections, inflammatory diseases, and as an adjuvant in vaccines
Industry: Human Beta-Defensin 2 is used in the development of antimicrobial coatings and materials.
Mecanismo De Acción
Human Beta-Defensin 2 exerts its effects by disrupting the cell membranes of pathogens. It binds to the negatively charged components of microbial membranes, leading to membrane permeabilization and cell lysis . Additionally, Human Beta-Defensin 2 can modulate the immune response by acting as a chemoattractant for immune cells, such as dendritic cells and T cells, through interactions with chemokine receptors .
Comparación Con Compuestos Similares
- Human Beta-Defensin 1
- Human Beta-Defensin 3
- Human Beta-Defensin 4
Human Beta-Defensin 2 stands out due to its inducible expression in response to infection and inflammation, making it a key player in the body’s defense mechanisms .
Propiedades
Fórmula molecular |
C188H305N55O50S6 |
|---|---|
Peso molecular |
4328 g/mol |
Nombre IUPAC |
(2R)-1-[(2S)-2-[[(2R)-2-[[(1S,6aS,7R,10S,13R,16S,19R,22S,25R,31R,34S,40R,46R,52R,55S,58S,63R,66S,69S,72R,78S,81S,84S,87S,93R,96S,99R)-63-[[(2R,3R)-2-[[(2S)-2-[[(2R)-1-[(2R)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-19,55,69-tris(4-aminobutyl)-22-(3-amino-3-oxopropyl)-99-benzyl-81-[(2R)-butan-2-yl]-25-[(2S)-butan-2-yl]-10,13-bis(3-carbamimidamidopropyl)-31,52-bis[(1R)-1-hydroxyethyl]-72-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-87-(1H-imidazol-5-ylmethyl)-78-methyl-40,66-bis(2-methylpropyl)-a,2,8,8a,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56,64,67,70,73,76,79,82,85,88,94,97-triacontaoxo-96-propan-2-yl-3a,4a,10a,11a,60,61-hexathia-1a,3,7a,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57,65,68,71,74,77,80,83,86,89,95,98-triacontazahexacyclo[56.43.7.434,84.03,7.042,46.089,93]dodecahectane-6a-carbonyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C188H305N55O50S6/c1-19-99(12)146(231-137(250)80-194)173(279)206-84-140(253)211-123(79-143(256)257)184(290)241-71-40-54-134(241)172(278)235-145(98(10)11)176(282)238-151(105(18)247)180(286)229-128-91-297-295-90-127-168(274)226-126(165(271)215-111(45-26-31-63-190)157(263)219-117(48-29-34-66-193)181(287)243-73-41-55-135(243)186(292)293)89-298-299-93-130-185(291)242-72-38-52-132(242)170(276)217-115(50-36-68-202-188(198)199)156(262)212-114(49-35-67-201-187(196)197)158(264)221-119(77-107-56-58-109(248)59-57-107)163(269)214-110(44-25-30-62-189)155(261)216-116(60-61-136(195)249)161(267)237-147(100(13)20-2)174(280)207-86-142(255)233-150(104(17)246)179(285)227-125(154(260)204-83-139(252)210-121(75-96(6)7)182(288)239-69-37-51-131(239)169(275)205-85-141(254)232-149(103(16)245)178(284)218-113(160(266)225-127)47-28-33-65-192)88-294-296-92-129(167(273)223-122(78-108-81-200-94-208-108)183(289)240-70-39-53-133(240)171(277)234-144(97(8)9)175(281)222-120(164(270)230-130)76-106-42-23-22-24-43-106)228-177(283)148(101(14)21-3)236-152(258)102(15)209-138(251)82-203-153(259)124(87-244)224-159(265)112(46-27-32-64-191)213-162(268)118(74-95(4)5)220-166(128)272/h22-24,42-43,56-59,81,94-105,110-135,144-151,244-248H,19-21,25-41,44-55,60-80,82-93,189-194H2,1-18H3,(H2,195,249)(H,200,208)(H,203,259)(H,204,260)(H,205,275)(H,206,279)(H,207,280)(H,209,251)(H,210,252)(H,211,253)(H,212,262)(H,213,268)(H,214,269)(H,215,271)(H,216,261)(H,217,276)(H,218,284)(H,219,263)(H,220,272)(H,221,264)(H,222,281)(H,223,273)(H,224,265)(H,225,266)(H,226,274)(H,227,285)(H,228,283)(H,229,286)(H,230,270)(H,231,250)(H,232,254)(H,233,255)(H,234,277)(H,235,278)(H,236,258)(H,237,267)(H,238,282)(H,256,257)(H,292,293)(H4,196,197,201)(H4,198,199,202)/t99-,100-,101+,102-,103+,104+,105+,110+,111+,112-,113-,114+,115-,116-,117-,118-,119-,120+,121+,122-,123+,124+,125+,126+,127+,128-,129+,130+,131+,132+,133+,134+,135+,144-,145-,146-,147+,148-,149+,150+,151+/m0/s1 |
Clave InChI |
DJQZZWYKSJIYQG-AFGQDUPESA-N |
SMILES isomérico |
CC[C@@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@@H]3C(=O)NCC(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)[C@@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)N[C@H](CSSC[C@H](C(=O)N6CCC[C@@H]6C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N3)[C@@H](C)O)[C@@H](C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]8CCCN8C(=O)[C@@H](NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@@H]1C(=O)O)CCCCN)[C@@H](C)O)CC(C)C |
SMILES canónico |
CCC(C)C1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)CN)C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)C(C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)CCCCN)C(C)O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


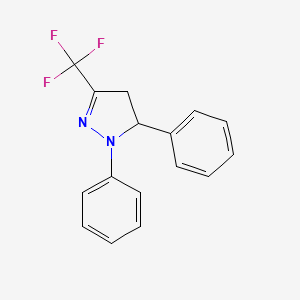
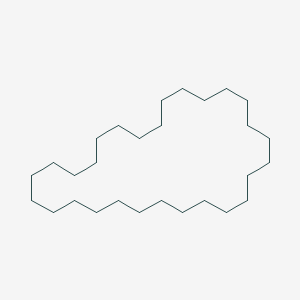
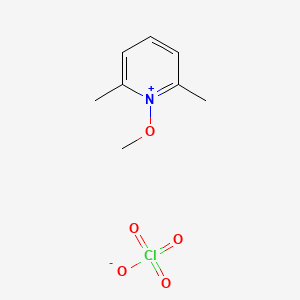
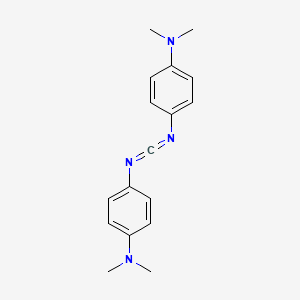
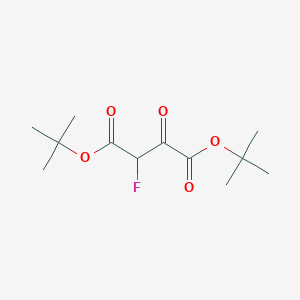
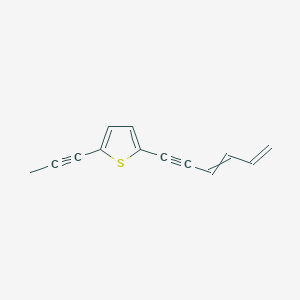
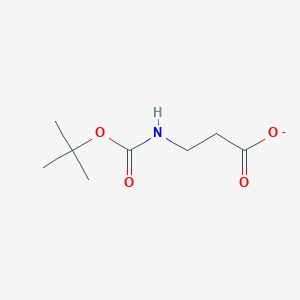

![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)

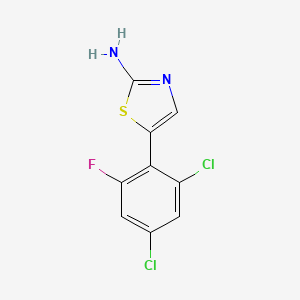
![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
